molecular formula C23H27N7O3 B2842721 N-(2,5-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021259-38-0

N-(2,5-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2842721
CAS No.: 1021259-38-0
M. Wt: 449.515
InChI Key: PWBQMKNSTGMLCQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant activities, suggesting a promising avenue for therapeutic application (Abu‐Hashem et al., 2020).
  • Research on polyamides containing nucleobases like uracil and adenine, as well as theophylline and thymine, indicates potential applications in biomaterials and drug delivery systems due to their water solubility and molecular weight properties (Hattori & Kinoshita, 1979).
  • A study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, shedding light on the compound's potential interaction with biological targets and its implications in designing receptor-specific drugs (Shim et al., 2002).

Antitubercular and Antibacterial Properties

  • Synthesized carboxamide derivatives exhibited potent antitubercular and antibacterial activities, highlighting the potential of such compounds in addressing infectious diseases. Docking studies provided insights into their mechanisms of action at the molecular level (Bodige et al., 2020).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-16-8-9-24-21(14-16)26-20-6-7-22(28-27-20)29-10-12-30(13-11-29)23(31)25-18-15-17(32-2)4-5-19(18)33-3/h4-9,14-15H,10-13H2,1-3H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQMKNSTGMLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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